(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the furan-2-yl prop-2-enamide backbone: This can be achieved through a condensation reaction between furan-2-carboxaldehyde and an appropriate amine under acidic or basic conditions.
Introduction of the carbamothioyl group: This step involves the reaction of the intermediate with thiocarbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-chloro-4-nitrophenyl group: This is typically done through a nucleophilic substitution reaction, where the intermediate reacts with 2-chloro-4-nitrophenyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers with unique electronic or optical properties.
Biological Studies: Investigated for its potential as an inhibitor of certain biological pathways, making it useful in studying disease mechanisms.
Mechanism of Action
The mechanism of action of (E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl linkage may interact with thiol groups in proteins, potentially inhibiting their function. The furan ring can also engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-
Properties
IUPAC Name |
(E)-N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-11-8-9(18(20)21)3-5-12(11)16-14(23)17-13(19)6-4-10-2-1-7-22-10/h1-8H,(H2,16,17,19,23)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFYKCYAZVJSH-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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